molecular formula C10H18N2O B3079208 N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide CAS No. 1062394-37-9

N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide

Katalognummer B3079208
CAS-Nummer: 1062394-37-9
Molekulargewicht: 182.26 g/mol
InChI-Schlüssel: BLSUYMGMONYZPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide” is a chemical compound . It is related to a class of compounds known as piperidine derivatives . Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

The synthesis of piperidine derivatives, including “this compound”, involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These derivatives are designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H16N2O . The molecular weight is 168.236 Da .


Chemical Reactions Analysis

Piperidine derivatives, including “this compound”, are involved in various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, which are then evaluated for their anti-tubercular activity .

Wissenschaftliche Forschungsanwendungen

  • Gastrointestinal Motility Enhancement : Benzamide derivatives, including those related to N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide, have been synthesized and evaluated for their effects on gastrointestinal motility. Some derivatives have shown potential as prokinetic agents, enhancing gastric emptying and increasing the frequency of defecation in mice (Sonda et al., 2004).

  • Synthesis of Piperidin Derivatives : Research has been conducted on the synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, which are important in medicinal chemistry and drug discovery (Urban Košak et al., 2014).

  • Serotonin 4 Receptor Agonist : Certain 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives have been studied for their activity as serotonin 4 (5-HT4) receptor agonists, showing potential for gastrointestinal motility enhancement (Sonda et al., 2003).

  • Anticancer Applications : Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic and DNA cleavage activities, suggesting potential use as anticancer agents (Vinaya Kambappa et al., 2017).

  • Imaging of Serotonin Receptors : The compound 18F-Mefway, closely related to this compound, has been evaluated for its potential in imaging serotonin 1A receptors in humans using positron emission tomography (PET) (J. Choi et al., 2015).

  • Microglia Imaging in Neuroinflammation : Compounds like [11C]CPPC, which include piperidine structural elements, have been developed for PET imaging of CSF1R, a microglia-specific marker, providing a tool for studying neuroinflammation in neuropsychiatric disorders (A. Horti et al., 2019).

  • HIV-1 Reverse Transcriptase Inhibitors : Piperidine-4-yl-aminopyrimidine derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, showing potent activity against resistant mutant viruses (Guozhi Tang et al., 2010).

  • Cannabinoid Receptor Antagonists : N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2, 4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a related compound, has been explored as a cannabinoid receptor antagonist with potential therapeutic applications (R. Lan et al., 1999).

  • Antitubercular Agents : Piperidin-4-imine derivatives have been developed and evaluated for antitubercular activity, showing promise as therapeutic agents against tuberculosis (R. Revathi et al., 2015).

  • CGRP Receptor Inhibitors : (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, a structurally similar compound, has been developed as a potent CGRP receptor antagonist, highlighting the therapeutic potential in targeting such receptors (Reginald O. Cann et al., 2012).

Zukünftige Richtungen

Piperidine derivatives, including “N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide”, have shown promise in various therapeutic applications . Future research may focus on further exploring the potential of these compounds in drug discovery .

Eigenschaften

IUPAC Name

N-(piperidin-4-ylmethyl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(9-1-2-9)12-7-8-3-5-11-6-4-8/h8-9,11H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSUYMGMONYZPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(Piperidin-4-ylmethyl)cyclopropanecarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.